molecular formula C6H3ClN2O3 B2792086 5-Chloro-3-nitropicolinaldehyde CAS No. 1086838-13-2

5-Chloro-3-nitropicolinaldehyde

Cat. No.: B2792086
CAS No.: 1086838-13-2
M. Wt: 186.55
InChI Key: WSRAYZCNSPVZHL-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropicolinaldehyde is an organic compound with the molecular formula C6H3ClN2O3. It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 3-position on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 5-Chloro-3-nitropicolinaldehyde typically involves the nitration of 5-chloropicolinaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis methods are well-established. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

5-Chloro-3-nitropicolinaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include 5-amino-3-nitropicolinaldehyde, 5-substituted-3-nitropicolinaldehyde derivatives, and 5-chloro-3-nitropicolinic acid .

Scientific Research Applications

5-Chloro-3-nitropicolinaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their pharmacological potential. The compound’s structural features are modified to enhance its efficacy and reduce toxicity.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitropicolinaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function .

Comparison with Similar Compounds

5-Chloro-3-nitropicolinaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields .

Biological Activity

5-Chloro-3-nitropicolinaldehyde is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its use in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro and nitro group on the picolinaldehyde structure. The compound can be represented by the following molecular formula:

  • Molecular Formula : C_6H_4ClN_3O_3
  • CAS Number : 1086838-13-2

The compound's physical properties include:

PropertyValue
Log P (octanol-water)0.38 to 1.46
BBB PermeantNo
CYP InhibitionNone reported

Synthesis

The synthesis of this compound typically involves the introduction of a nitro group onto a chlorinated picolinaldehyde precursor. Various methods have been explored, including electrophilic substitution reactions that are standard in organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of chlorinated and nitro-substituted aromatic compounds often exhibit significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus . While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results.

Antioxidant Activity

Compounds with similar structural motifs have been evaluated for their antioxidant properties. For example, studies suggest that nitro-substituted derivatives can exhibit enhanced radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems . Although direct studies on this compound are sparse, its potential as an antioxidant warrants further investigation.

Anti-parasitic Activity

Notably, research has highlighted the potential of nitro-substituted compounds in treating parasitic infections such as leishmaniasis. A study demonstrated that certain dinitrosulfanilamide derivatives exhibited significant inhibitory activity against Leishmania parasites . This suggests that this compound could be explored for similar therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Screening : A study synthesized various nitro-substituted salicylanilides, some of which showed potent antimicrobial effects against multiple strains of bacteria and fungi. The most active compounds were noted to inhibit growth at low concentrations .
  • Antioxidant Evaluation : Research on related compounds indicated that those with nitro substitutions often displayed higher antioxidant activities compared to their non-nitro counterparts. This suggests a promising avenue for exploring this compound in oxidative stress-related conditions .
  • Anti-leishmanial Activity : The potential for anti-parasitic action was underscored in studies focusing on dinitro derivatives, which showed significant efficacy against Leishmania donovani . This aligns with the structural characteristics of this compound.

Properties

IUPAC Name

5-chloro-3-nitropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRAYZCNSPVZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-3-(6-chloro-3-methoxy-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (39 mg) was prepared quantitatively using a procedure similar to that described in Example 1, part b, except starting from 1-(6-chloro-3-methoxy-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (32 mg). 1-(6-Chloro-3-methoxy-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 105 part a to d except using 5-chloro-3-nitropyridine-2-carboxaldehyde (1.2 g) and decaborane in part a to yield [2-(tert-butyldimethylsilanyloxy)propyl]-(5-chloro-3-nitropyridin-2-yl-methyl)amine (0.4 g, 17%). 5-Chloro-3-nitropyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 136 part a to c except starting from 2-amino-5-chloro-3-nitropyridine in part a or using commercially available 2-bromo-5-chloro-3-nitropyridine in part b. Alternatively, oxidative cleavage using a 4% solution of osmium tetroxide in water (2 mL) and sodium periodate (1.2 g) was carried out in a mixture of THF and water (10:1, 20 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 61 to afford 5-chloro-3-nitropyridine-2-carboxaldehyde (0.72 g, 72%) from 5-chloro-3-nitro-2-vinylpyridine (1 g).
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